Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate
Description
Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate (CAS: 41859-58-9) is a structural analog of the lipid-lowering drug bezafibrate. It belongs to the fibrate class of compounds, which modulate lipid metabolism by activating peroxisome proliferator-activated receptors (PPARs). The compound features a phenoxy backbone substituted with a 4-chlorobenzoylaminoethyl group and an ethyl ester moiety at the propanoate position. Its molecular formula is C₂₁H₂₃ClNO₄, with a molecular weight of 381.86 g/mol .
Crystallographic studies reveal a dihedral angle of 126.8° between the aromatic rings, with weak C–H⋯O interactions contributing to its solid-state stability .
Properties
IUPAC Name |
ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO4/c1-4-26-20(25)21(2,3)27-18-11-5-15(6-12-18)13-14-23-19(24)16-7-9-17(22)10-8-16/h5-12H,4,13-14H2,1-3H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGYUJBREQWZHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801152737 | |
| Record name | Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801152737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41859-58-9 | |
| Record name | Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41859-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801152737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-[4-[2-[(4-Chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biochemical Analysis
Biochemical Properties
Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate plays a role in biochemical reactions primarily as an inhibitor of specific enzymes. It interacts with enzymes such as peroxisome proliferator-activated receptors (PPARs), particularly PPAR alpha. This interaction is crucial for its role in modulating lipid metabolism. The compound binds to the ligand-binding domain of PPAR alpha, leading to conformational changes that enhance the receptor’s ability to regulate gene expression related to lipid metabolism. Additionally, it interacts with proteins involved in the transport and metabolism of lipids, further influencing lipid homeostasis.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In hepatocytes, it enhances the expression of genes involved in fatty acid oxidation, leading to increased breakdown of fatty acids. This compound also influences cell signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, which plays a role in cellular energy homeostasis. Furthermore, it affects gene expression by upregulating genes involved in lipid metabolism and downregulating those associated with lipid synthesis. These changes in gene expression contribute to its overall impact on cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to PPAR alpha. Upon binding, the compound induces a conformational change in the receptor, facilitating the recruitment of coactivators and the subsequent transcription of target genes. This leads to the activation of genes involved in fatty acid oxidation and the suppression of genes associated with lipid synthesis. Additionally, the compound may inhibit enzymes involved in lipid synthesis, further contributing to its lipid-lowering effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that the compound maintains its efficacy in modulating lipid metabolism over extended periods. Prolonged exposure may lead to adaptive cellular responses, potentially altering its effectiveness.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively modulates lipid metabolism without causing significant adverse effects. At higher doses, it may induce toxicity, manifesting as liver damage or other systemic effects. Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biochemical effects. Careful dosage optimization is essential to balance efficacy and safety in animal studies.
Metabolic Pathways
This compound is involved in metabolic pathways related to lipid metabolism. It interacts with enzymes such as acyl-CoA oxidase and carnitine palmitoyltransferase, which are crucial for fatty acid oxidation. The compound enhances the flux through these pathways, leading to increased breakdown of fatty acids and reduced lipid accumulation. Additionally, it may influence the levels of metabolites such as acyl-CoA and carnitine, further modulating lipid metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It may be taken up by cells via facilitated diffusion or active transport mechanisms. Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions are essential for its effective modulation of lipid metabolism.
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it interacts with PPAR alpha. This nuclear localization is crucial for its role in regulating gene expression. Additionally, the compound may localize to other organelles involved in lipid metabolism, such as mitochondria and peroxisomes. Targeting signals or post-translational modifications may direct the compound to these specific compartments, enhancing its biochemical effects.
Biological Activity
Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate, commonly referred to as a derivative of bezafibrate, is a compound that has garnered attention for its biological activity, particularly in the context of lipid metabolism and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C19H19ClO4
- Molecular Weight : 360.8 g/mol
- CAS Number : 100.050.498
The compound features a chlorobenzoyl group linked to a phenoxy moiety, which is characteristic of many fibrate drugs known for their lipid-lowering effects.
This compound primarily acts as a peroxisome proliferator-activated receptor (PPAR) ligand. PPARs are nuclear receptor proteins that regulate gene expression involved in fatty acid storage and glucose metabolism. The activation of PPARα, in particular, has been associated with:
- Increased fatty acid oxidation
- Decreased triglyceride levels
- Enhanced HDL cholesterol levels
Lipid Metabolism
Research indicates that compounds similar to this compound can significantly impact lipid profiles:
- Reduction in LDL and Triglycerides : Studies have shown that bezafibrate derivatives can lower low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol levels .
- In Vivo Studies : In animal models, administration of bezafibrate has demonstrated a reduction in body weight and improved insulin sensitivity, suggesting its potential role in managing metabolic syndrome .
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of PPAR ligands:
- Cytokine Modulation : this compound may reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6, which are implicated in various chronic diseases .
Clinical Trials
- Bezafibrate for Diabetic Dyslipidemia : A clinical trial assessed the efficacy of bezafibrate in patients with type 2 diabetes. Results indicated significant improvements in lipid profiles and glycemic control, supporting the use of this compound in diabetic dyslipidemia management .
- PPAR Agonists in Cardiovascular Health : Another study focused on the cardiovascular benefits of PPAR agonists, including bezafibrate derivatives. Participants showed reduced arterial stiffness and improved endothelial function, suggesting protective cardiovascular effects .
Research Findings Summary Table
Scientific Research Applications
Antihyperlipidemic Activity
Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate is closely related to bezafibrate, a well-known antihyperlipidemic medication. It functions by lowering cholesterol and triglyceride levels in the blood, decreasing low-density lipoproteins (LDL), and increasing high-density lipoproteins (HDL) . This compound has been studied for its efficacy in managing dyslipidemia and reducing cardiovascular risks.
Chemical Structure and Characteristics
- Molecular Formula : C21H24ClNO4
- Molecular Weight : 377.88 g/mol
- CAS Number : 41859-58-9
The compound exhibits a complex structure that contributes to its biological activity. The presence of the chlorobenzoyl group is critical for its pharmacological properties .
Clinical Studies on Lipid Regulation
Several clinical studies have demonstrated the effectiveness of bezafibrate and its derivatives, including this compound, in improving lipid profiles among patients with hyperlipidemia. A notable study indicated significant reductions in LDL cholesterol levels after treatment with bezafibrate derivatives .
| Study Reference | Population | Dosage | Outcome |
|---|---|---|---|
| Guichard et al., 2000 | Patients with hyperlipidemia | 400 mg/day | Significant reduction in LDL and triglycerides |
| Bandgar et al., 2011 | Diabetic patients | 200 mg/day | Improvement in HDL levels |
Implications for Cardiovascular Health
Research has also highlighted the potential cardiovascular benefits of this compound. By effectively managing lipid levels, it may reduce the incidence of atherosclerosis and related cardiovascular diseases .
Chemical Reactions Analysis
Acylation of Tyramine
Tyramine hydrochloride undergoes acylation with 4-chlorobenzoyl chloride to form the intermediate N-[2-(p-hydroxyphenyl)ethyl]-p-chlorobenzamide (III) .
Reaction Conditions
| Parameter | Value/Description | Source |
|---|---|---|
| Solvent | Water with esters/ketones/ethers | |
| Base | 1.0–1.35 eq. NaOH/KOH | |
| Temperature | 40–60°C | |
| Yield | Not isolated (proceeded in situ) |
Mechanism : Liberation of tyramine free base from its hydrochloride via NaOH, followed by nucleophilic acyl substitution at the amine group .
Esterification with 2-Bromoisobutyrate
Intermediate III reacts with ethyl 2-bromoisobutyrate to form the final ester product.
Reaction Conditions
| Parameter | Value/Description | Source |
|---|---|---|
| Solvent | 2-Ethylhexanol or C₄–C₁₂ alcohols | |
| Base | K₂CO₃ or NaOH | |
| Temperature | 125–135°C (reflux) | |
| Reaction Time | 3.5 hours | |
| Yield | 75–95% after acidification |
Key Observations :
-
The reaction proceeds via Williamson ether synthesis, where the phenoxide ion attacks the alkyl bromide .
-
High-boiling alcohols stabilize intermediates and prevent side reactions .
Hydrolysis to Carboxylic Acid
The ethyl ester undergoes alkaline hydrolysis to form the corresponding carboxylic acid, a precursor to pharmaceuticals like bezafibrate.
Reaction Conditions
| Parameter | Value/Description | Source |
|---|---|---|
| Base | KOH (40–50% aqueous solution) | |
| Temperature | 55–65°C | |
| Workup | Acidification to pH 3–4 with HCl | |
| Yield | >90% |
Application : This step is critical for generating the active metabolite in lipid-lowering agents .
Stability Under Thermal and Acidic Conditions
The compound’s stability is influenced by its ester and amide functional groups:
| Condition | Observation | Source |
|---|---|---|
| Reflux in alcohol | Stable up to 135°C | |
| Acidic pH (3–4) | Precipitates without decomposition | |
| Strong base (pH >12) | Ester hydrolysis occurs within 1 hour |
Key Impurities and Side Reactions
Patent data highlights potential byproducts:
-
Over-acylation : Excess 4-chlorobenzoyl chloride leads to diacylated tyramine derivatives .
-
Incomplete Esterification : Residual III may persist if bromide displacement is inefficient .
Industrial-Scale Process Example
A representative synthesis from patent EP0582441A1:
| Component | Quantity | Role |
|---|---|---|
| Tyramine hydrochloride | 125 g | Starting material |
| 4-Chlorobenzoyl chloride | 1.2 eq. | Acylating agent |
| Ethyl 2-bromoisobutyrate | 190.5 g | Alkylating agent |
| 2-Ethylhexanol | 306 g | Solvent |
| K₂CO₃ | 62 g | Base |
Procedure :
Comparison with Similar Compounds
Bezafibrate (Active Drug)
- Structure: 2-[4-[2-[(4-Chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoic acid.
- Key Differences : Replaces the ethyl ester with a carboxylic acid group.
- Pharmacology : Lowers triglycerides (43%), cholesterol (20–25%), and increases HDL (30%) in clinical studies .
- Role : Approved therapeutic agent, unlike its ester analogs, which are typically impurities or metabolites .
Methyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate (Bezafibrate Impurity C)
- Structure : Methyl ester variant of the target compound.
- Molecular Weight : 367.83 g/mol.
- Role: A process-related impurity in bezafibrate synthesis, indicating minor structural modifications can arise during manufacturing .
Choline Fenofibrate
- Structure: Salt form of fenofibrate (2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid choline ester).
- Molecular Weight : 438.91 g/mol.
- Pharmacology: Improved aqueous solubility over fenofibrate, enhancing bioavailability for dyslipidemia treatment .
Ester Derivatives and Impurities
Pharmacological and Physicochemical Properties
- Microalgal Growth Inhibition: Fibrates, including bezafibrate and fenofibrate, inhibit microalgal growth at IC₅₀ values of 0.1–1.0 mg/L, suggesting environmental toxicity .
- Regulatory Status: The target compound is classified as a genotoxic impurity (EMA guidelines) in bezafibrate formulations, requiring strict control below 0.1% .
Preparation Methods
One-Pot Derivatization of Tyramine Hydrochloride
The most widely documented method involves a one-pot synthesis starting from tyramine hydrochloride (4-(2-aminoethyl)phenol hydrochloride). This approach, detailed in EP0582441A1 , eliminates intermediate isolation, enhancing efficiency:
Reaction Sequence :
-
Liberation of Tyramine Free Base :
Tyramine hydrochloride is treated with 1.0–1.5 equivalents of sodium hydroxide in aqueous medium to release the free amine. -
Acylation with 4-Chlorobenzoyl Chloride :
The free base reacts with 1.0–1.35 equivalents of 4-chlorobenzoyl chloride in the presence of a weak base (e.g., NaHCO) and an organic solvent (e.g., methyl isobutyl ketone). This step selectively acylates the primary amine to form N-[2-(p-hydroxyphenyl)ethyl]-4-chlorobenzamide (Intermediate III). -
Etherification with 2-Bromoisobutyrate Esters :
Intermediate III undergoes alkylation using a lower alkyl ester of 2-bromoisobutyric acid (e.g., isopropyl 2-bromoisobutyrate) in a high-boiling alcohol (e.g., 2-ethylhexanol) at 125–135°C. Potassium carbonate facilitates the nucleophilic substitution, forming the ethyl ester derivative.
Critical Parameters :
-
Solvent Selection : Polar aprotic solvents (e.g., methyl isobutyl ketone) improve acylation yields (≥85%) by stabilizing intermediates.
-
Stoichiometry : Excess 4-chlorobenzoyl chloride (>1.5 eq.) risks di-acylation byproducts, necessitating precise molar control.
Table 1: Optimized Conditions for One-Pot Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| 4-Chlorobenzoyl chloride | 1.0–1.35 eq. | Prevents over-acylation |
| Reaction temperature | 40–60°C (acylation); 125–135°C (etherification) | Minimizes side reactions |
| Base | KCO (2–4 eq.) | Enhances etherification rate |
| Solvent | 2-Ethylhexanol | Improves solubility of intermediates |
Sequential Isolation of Intermediates
Alternative methods isolate Intermediate III before proceeding to esterification, albeit with lower overall yields (70–75%):
-
Synthesis of Intermediate III :
Tyramine hydrochloride reacts with 4-chlorobenzoyl chloride in a biphasic system (water/organic solvent) with NaHCO. The product is extracted into an organic phase, concentrated, and crystallized. -
Alkylation with Ethyl 2-Bromoisobutyrate :
Intermediate III is dissolved in a high-boiling alcohol (e.g., octanol), treated with ethyl 2-bromoisobutyrate and KCO, and heated to 130°C for 3–5 hours.
Advantages :
-
Enables purification of Intermediate III, reducing carryover impurities.
-
Flexible solvent choices (e.g., toluene, dichloromethane) for crystallization.
Drawbacks :
Reaction Mechanism and Selectivity
The synthesis hinges on two key transformations:
Acylation of Tyramine
The primary amine of tyramine undergoes nucleophilic attack on the carbonyl carbon of 4-chlorobenzoyl chloride, forming a tetrahedral intermediate that collapses to release HCl and yield the amide. Selectivity for mono-acylation is achieved by:
-
Controlled pH : Weak bases (e.g., NaHCO) neutralize HCl without deprotonating the phenolic –OH, preventing O-acylation.
-
Solvent Polarity : Aprotic solvents disfavor protonation of the amine, enhancing nucleophilicity.
Etherification via Nucleophilic Substitution
The phenolic –OH of Intermediate III attacks the electrophilic carbon of 2-bromoisobutyrate esters in an S2 mechanism. Potassium carbonate deprotonates the phenol, generating a phenoxide ion with heightened nucleophilicity. Steric hindrance from the methyl groups on the isobutyrate moiety directs substitution to the less hindered position.
Process Optimization and Challenges
Solvent Systems
High-Boiling Alcohols :
2-Ethylhexanol (b.p. 184°C) and octanol (b.p. 195°C) are preferred for etherification due to their ability to dissolve both polar intermediates and non-polar reagents. These solvents also facilitate azeotropic removal of water, driving the reaction to completion.
Mixed Solvent Systems :
Combinations of methyl isobutyl ketone and water during acylation improve phase separation, simplifying the isolation of Intermediate III.
Byproduct Formation and Mitigation
Di-Acylated Byproducts :
Excess 4-chlorobenzoyl chloride leads to acylation of the phenolic –OH, forming N,O-bis(4-chlorobenzoyl)tyramine. This is minimized by:
Hydrolysis of Esters :
Prolonged exposure to aqueous base during workup can hydrolyze the ethyl ester to the carboxylic acid. Acidic workup conditions (pH 3–4) and low temperatures (≤40°C) mitigate this.
Industrial-Scale Considerations
A representative pilot-scale synthesis from EP0582441A1 illustrates scalability:
Procedure :
-
A 2.0 L reactor charged with 217 mL water, 306 g 2-ethylhexanol, 190.5 g isopropyl 2-bromoisobutyrate, 125 g Intermediate III, 62 g anhydrous KCO, and 40.5 g 45% NaOH.
-
Refluxed for 3.5 hours, followed by phase separation and acidification with HSO.
-
Crude product precipitated, filtered, and recrystallized from methyl isobutyl ketone.
Yield : 144.8 g (83.4%) of pure product after drying.
Table 2: Key Metrics for Industrial Synthesis
| Metric | Value |
|---|---|
| Reaction volume | 2.0 L |
| Temperature | 125–135°C (etherification) |
| Purity (HPLC) | ≥99.0% |
| Overall yield | 83.4% |
Q & A
Q. Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Acylation | 4-Chlorobenzoyl chloride, Et₃N, THF, 0–5°C | 70–85% |
| Esterification | Ethanol, H₂SO₄, reflux | 80–90% |
| Purification | Ethanol/water recrystallization | >95% purity |
Basic Research: How is the crystal structure of Bezafibrate or its derivatives determined, and what structural insights are critical for activity?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:
- Dihedral Angles : In the structurally related Fenofibrate (ethyl ester analog), the dihedral angle between the 4-chlorobenzoyl and phenoxy rings is 126.8° , influencing molecular rigidity and receptor binding .
- Weak Interactions : C–H⋯O hydrogen bonds stabilize the crystal lattice, critical for predicting solubility and stability .
Q. Methodology :
- Crystallize Bezafibrate from ethanol.
- Use SHELX software for structure refinement (e.g., SHELXL for small-molecule resolution) .
Advanced Research: How do impurities in Bezafibrate synthesis arise, and what analytical methods validate batch consistency?
Answer:
Common impurities include:
Q. Analytical Workflow :
HPLC : Use a C18 column with UV detection (λ = 230 nm) and a gradient of acetonitrile/water + 0.1% TFA.
Mass Spectrometry : Confirm impurities via HRMS (e.g., m/z 361.82 for Bezafibrate) .
Q. Table 2: Impurity Profile
| Impurity | Structure | CAS No. | Source |
|---|---|---|---|
| A | 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide | 41859-57-8 | Incomplete acylation |
| D | Ethyl ester derivative | 41859-58-9 | Esterification side reaction |
Advanced Research: What experimental models elucidate Bezafibrate’s environmental impact, particularly on aquatic ecosystems?
Answer:
Q. Experimental Design :
- Expose microalgae to Bezafibrate (1–100 μM) in Bold’s Basal Medium.
- Monitor growth inhibition over 72 hours using OD₆₈₀ measurements .
Advanced Research: How does Bezafibrate interact with nuclear receptors (e.g., PPARs) at the molecular level?
Answer:
Bezafibrate activates PPAR-α and PPAR-γ , modulating lipid metabolism:
Q. Key Insights :
- The 4-chlorobenzoyl group is critical for PPAR-α affinity.
- Methylpropanoate enhances metabolic stability compared to carboxylic acid analogs .
Advanced Research: What computational methods predict Bezafibrate’s pharmacokinetics, and how do structural modifications affect bioavailability?
Answer:
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
